molecular formula C14H13N3O2S B2411534 2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide CAS No. 941990-36-9

2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide

Cat. No.: B2411534
CAS No.: 941990-36-9
M. Wt: 287.34
InChI Key: UNYFSFQTXOHXPP-UHFFFAOYSA-N
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Description

2-Benzamido-N-cyclopropylthiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-benzamidothiazole. This intermediate is then reacted with cyclopropylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-cyclopropylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido or cyclopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-N-cyclopropylthiazole-4-carboxamide stands out due to its unique combination of a benzamido group, a cyclopropyl group, and a thiazole ring. This structural arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-12(9-4-2-1-3-5-9)17-14-16-11(8-20-14)13(19)15-10-6-7-10/h1-5,8,10H,6-7H2,(H,15,19)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYFSFQTXOHXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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